Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes . This compound is particularly interesting due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove
Biological Activity
Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a member of the tetrahydroquinoline family, which has been extensively studied for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline backbone with a carboxylate group and a methyl substituent at the 8-position. Its molecular formula is C12H13NO2, contributing to its unique reactivity and biological profile. The compound's structure is critical for its interaction with biological targets.
Biological Activities
The biological activities of this compound have been explored in several studies:
- Antimicrobial Activity : Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. This compound has shown activity against various gram-negative bacteria and Staphylococcus aureus, comparable to other known antimicrobial agents .
- Antiviral Properties : This compound has been investigated as a potential anti-HIV agent. In vitro studies suggest it may inhibit HIV integrase activity, making it a candidate for further development in antiviral therapies .
- Neuroprotective Effects : The compound's structural attributes suggest potential neuroprotective properties. Some derivatives have been linked to the modulation of neurotransmitter systems and may aid in conditions such as Alzheimer's disease .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication processes.
- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Active against gram-negative bacteria | |
Antiviral | Inhibits HIV integrase | |
Neuroprotective | Potential to alleviate cognitive decline |
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives, this compound was tested against multiple strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced neuronal death and improved cognitive function in animal models .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3 |
InChI Key |
TVIZTVFLSACDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC(=C2NC1)C |
Origin of Product |
United States |
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